molecular formula C12H14ClNO2 B1312445 (E)-tert-Butyl 4-chlorobenzylidenecarbamate CAS No. 779342-75-5

(E)-tert-Butyl 4-chlorobenzylidenecarbamate

Cat. No.: B1312445
CAS No.: 779342-75-5
M. Wt: 239.70 g/mol
InChI Key: NZWWXKWBUQUIIT-UHFFFAOYSA-N
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Description

(E)-tert-Butyl 4-chlorobenzylidenecarbamate is an organic compound that features a tert-butyl group, a chlorobenzylidene moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-tert-Butyl 4-chlorobenzylidenecarbamate typically involves the reaction of 4-chlorobenzaldehyde with tert-butyl carbamate in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-tert-Butyl 4-chlorobenzylidenecarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorobenzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(E)-tert-Butyl 4-chlorobenzylidenecarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    tert-Butyl carbamate: Shares the carbamate functional group but lacks the chlorobenzylidene moiety.

    4-Chlorobenzylidene derivatives: Compounds with similar benzylidene structures but different substituents.

Uniqueness: (E)-tert-Butyl 4-chlorobenzylidenecarbamate is unique due to the combination of its tert-butyl, chlorobenzylidene, and carbamate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(4-chlorophenyl)methylidene]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWWXKWBUQUIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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